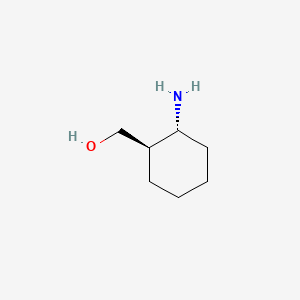

trans-(2-Aminocyclohexyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-21-4 | |

| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of enantiopure trans-(2-Aminocyclohexyl)methanol

An In-Depth Technical Guide to the Synthesis of Enantiopure trans-(2-Aminocyclohexyl)methanol

Abstract

Enantiopure this compound is a pivotal chiral building block in modern synthetic chemistry. Its vicinal amino alcohol motif, constrained within a cyclohexane framework, makes it an invaluable precursor for pharmaceuticals and a highly effective chiral ligand in asymmetric catalysis. The stereochemical arrangement of the amine and hydroxymethyl groups is critical for its function, necessitating synthetic strategies that can deliver this molecule with exceptional levels of enantiomeric purity. This guide provides an in-depth analysis of the primary methodologies for synthesizing enantiopure this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. We will explore classical diastereomeric resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering a comparative analysis to guide the selection of the most appropriate route based on scale, efficiency, and available resources.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a chiral molecule in its single-enantiomer form is a central challenge in organic chemistry.[1] For this compound, the choice of strategy is dictated by a balance of atom economy, scalability, and developmental complexity. Three principal strategies dominate the landscape: the resolution of a racemic mixture, the use of biocatalysis for kinetic resolution, and direct asymmetric synthesis.

-

Classical Diastereomeric Resolution: This robust and time-tested method involves converting the racemic amino alcohol into a pair of diastereomeric salts using a chiral resolving agent.[2] The differing physical properties of these salts, primarily solubility, allow for their separation by fractional crystallization. This method is often favored in industrial settings for its reliability and scalability, despite the theoretical maximum yield of 50% for the desired enantiomer from the racemate.

-

Enzymatic Kinetic Resolution (EKR): A powerful green chemistry approach that utilizes the exquisite stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[3] In a common EKR setup, an enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a derivatized racemic substrate, leaving the other enantiomer untouched. This results in two different compounds (product and unreacted substrate) that are easily separable, each highly enantioenriched.

-

Asymmetric Synthesis: This is the most elegant and atom-economical approach, aiming to create the desired stereocenters from a prochiral starting material using a chiral catalyst or auxiliary.[4] A common route involves the enantioselective ring-opening of an epoxide, such as cyclohexene oxide.[5] While catalytically efficient, developing a novel asymmetric synthesis can be resource-intensive and require significant optimization.

The following diagram illustrates the logical flow of these primary synthetic strategies.

Caption: Core strategies for synthesizing enantiopure amino alcohols.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of various factors. The table below summarizes the key characteristics of the primary strategies.

| Strategy | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |

| Classical Resolution | < 50% (per enantiomer) | > 99% | Highly reliable, scalable, well-established procedures. | Inherent loss of > 50% of material, requires stoichiometric resolving agent. |

| Enzymatic Resolution | ~45-50% (per enantiomer) | > 98% | "Green" method, mild conditions, high selectivity. | Requires screening for suitable enzyme, substrate derivatization needed. |

| Asymmetric Synthesis | 60-95% | 90-99% | High atom economy, potentially fewer steps. | Requires development, expensive catalysts/ligands, optimization can be complex. |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the most practical and field-proven methods: diastereomeric salt resolution and enzymatic kinetic resolution. These protocols are designed to be self-validating, with integrated quality control steps.

Protocol 1: Synthesis via Diastereomeric Salt Resolution

This method relies on the synthesis of the racemic amino alcohol, followed by resolution using a chiral acid like L-(+)-tartaric acid, a technique successfully applied to the closely related trans-1,2-diaminocyclohexane.[6]

Caption: Workflow for diastereomeric salt resolution.

Step 1: Synthesis of Racemic this compound

-

Rationale: The starting racemic material is prepared via the aminolysis of cyclohexene oxide. The use of aqueous ammonia is a straightforward and cost-effective method. The trans product is favored due to the SN2 mechanism of ring-opening.

-

Procedure:

-

In a pressure-rated reactor, charge cyclohexene oxide (1.0 mol).

-

Add a concentrated aqueous solution of ammonia (10.0 mol).

-

Seal the reactor and heat to 100 °C for 12 hours.

-

Cool the reactor to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Purify the resulting crude oil by vacuum distillation to yield racemic this compound.

-

Step 2: Formation of Diastereomeric Salts

-

Rationale: L-(+)-Tartaric acid is a cost-effective and readily available resolving agent. Ethanol is often a good solvent choice as it typically provides a significant solubility difference between the two diastereomeric salts.

-

Procedure:

-

Dissolve the racemic amino alcohol (1.0 mol) in warm ethanol (2 L).

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 mol) in warm ethanol (1 L). Causality: Using 0.5 equivalents of the resolving agent targets the precipitation of one diastereomer, improving the efficiency of the resolution.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place in a 4 °C refrigerator overnight to induce crystallization.

-

Step 3: Isolation and Liberation of the Enantiopure Amine

-

Rationale: The diastereomer with the lower solubility in the chosen solvent system will crystallize out. The purity of this salt can be enhanced by recrystallization. Treatment with a strong base breaks the ionic bond of the salt, liberating the free amine.

-

Procedure:

-

Collect the precipitated crystals by vacuum filtration and wash with cold ethanol. This is the (1R,2R)-amine-(L)-tartrate salt.

-

Optional Purity Check: The optical rotation of the salt can be measured and compared to literature values. Recrystallize from fresh ethanol if necessary to achieve constant rotation.

-

Suspend the purified salt in water and add 5 M aqueous sodium hydroxide (NaOH) until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)-(2-aminocyclohexyl)methanol.

-

Step 4: Validation of Enantiomeric Purity

-

Rationale: The enantiomeric excess (e.e.) must be confirmed instrumentally. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.[7]

-

Procedure:

-

Prepare a standard solution of the final product.

-

Analyze using a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (typically a hexane/isopropanol/diethylamine mixture), monitoring with a UV detector.

-

The e.e. is calculated from the relative peak areas of the two enantiomers.

-

Protocol 2: Synthesis via Enzymatic Kinetic Resolution (EKR)

This protocol is adapted from methodologies using lipases for the resolution of similar chiral alcohols and amines.[3] It involves the acylation of the racemic amine followed by selective enzymatic hydrolysis.

Caption: Workflow for Enzymatic Kinetic Resolution.

Step 1: Preparation of Racemic N-acetyl-trans-(2-aminocyclohexyl)methanol

-

Rationale: Lipases often show high selectivity in the hydrolysis of amides or esters. N-acetylation provides a stable, easily prepared substrate for the enzyme.

-

Procedure:

-

Dissolve racemic this compound (1.0 mol) in dichloromethane (1 L).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the racemic N-acetylated substrate.

-

Step 2: Lipase-Catalyzed Hydrolysis

-

Rationale: Pseudomonas cepacia lipase (PCL) is known for its broad substrate scope and high enantioselectivity in hydrolytic reactions.[3] The reaction is run in a phosphate buffer to maintain the optimal pH for enzyme activity. The reaction is stopped at ~50% conversion to maximize the yield and e.e. of both components.

-

Procedure:

-

Suspend the racemic N-acetyl substrate (10 g) in a 0.1 M phosphate buffer (pH 7.5, 500 mL).

-

Add immobilized Pseudomonas cepacia lipase (e.g., 2 g of Amano Lipase PS-IM).

-

Stir the suspension at 30 °C.

-

Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC.

-

When ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme.

-

Step 3: Separation and Final Deprotection

-

Rationale: The product of the hydrolysis (the free amine) is significantly more polar and water-soluble than the unreacted N-acetyl substrate. This difference in polarity allows for a straightforward separation by liquid-liquid extraction. The unreacted amide can then be chemically hydrolyzed to provide the other enantiomer.

-

Procedure:

-

The filtrate from Step 2 contains the (1R,2R)-amino alcohol product. Extract this aqueous solution with ethyl acetate to remove any residual starting material. The desired (1R,2R)-enantiomer remains in the aqueous layer. It can be isolated by saturation with NaCl and further extraction with a more polar solvent or by concentrating and purifying the residue.

-

The unreacted (1S,2S)-N-acetyl substrate is recovered from the initial ethyl acetate washings.

-

To obtain the (1S,2S)-amino alcohol, dissolve the recovered amide in 6 M aqueous HCl and reflux for 6 hours.

-

Cool the solution, basify with solid NaOH to pH >12, and extract with dichloromethane to isolate the (1S,2S)-enantiomer.

-

Confirm the e.e. of both final products using chiral HPLC as described in Protocol 1.

-

Conclusion

The synthesis of enantiopure this compound can be effectively achieved through several strategic approaches. Classical diastereomeric resolution offers a scalable and highly reliable path to material with excellent enantiopurity, making it a workhorse in both academic and industrial labs. For a greener and often highly selective alternative, enzymatic kinetic resolution provides access to both enantiomers under mild conditions. While direct asymmetric synthesis remains the ideal in terms of atom economy, the development of a bespoke, highly efficient catalytic system for this specific target requires considerable research effort. The choice of method should be guided by the specific requirements of the project, including scale, cost, available equipment, and desired enantiomeric purity. The detailed protocols provided herein serve as a robust starting point for any researcher venturing into the synthesis of this valuable chiral building block.

References

-

Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]

-

ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]

-

ResearchGate. (2015). Scalable Synthesis of Enantiomerically Pure cis-1,2-Cyclohexanediamine Derivatives and Conformationally Rigid 7-Azabicyclo[2.2.1]heptan-2-amines. [Link]

-

PubMed. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]

-

ResearchGate. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. [Link]

-

MDPI. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. [Link]

-

Lugenheim, J. C., & Lira, C. T. (2012). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 89(9), 1184-1186. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

American Elements. (n.d.). This compound. [Link]

- Google Patents. (2014).

-

PubMed. (2021). Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

PubMed Central. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

-

Open Access Journals. (2023). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. [Link]

-

PubMed. (2024). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]

-

Royal Society of Chemistry. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to trans-(2-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications

Abstract

trans-(2-Aminocyclohexyl)methanol is a chiral 1,2-amino alcohol that serves as a valuable bifunctional building block in modern organic and medicinal chemistry. Its vicinal amino and hydroxymethyl groups, locked in a trans configuration on a cyclohexane scaffold, provide a rigid and stereochemically defined framework. This guide offers an in-depth exploration of its core physical and chemical properties, outlines a robust synthetic methodology, and discusses its pivotal role as a precursor to chiral ligands and auxiliaries for asymmetric synthesis. This document is intended for researchers, chemists, and process development scientists engaged in fine chemical synthesis and drug discovery.

Core Physicochemical and Structural Properties

This compound, systematically named [(1R,2R)-2-aminocyclohexyl]methanol or its (1S,2S) enantiomer, is a bifunctional organic compound featuring both a primary amine and a primary alcohol.[1][2] The trans relationship between the substituents is critical, as it dictates the spatial orientation and conformational stability of the molecule, which is fundamental to its utility in stereoselective applications.

The presence of both a hydrogen-bond donating and accepting amine group, as well as a hydroxyl group, results in strong intermolecular hydrogen bonding. This significantly influences its physical properties, leading to a relatively high boiling point and solubility in polar protic solvents. While specific experimental data is not consistently reported in literature, estimations based on its structure provide valuable guidance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | [(1R,2R)-2-aminocyclohexyl]methanol | [1] |

| Synonyms | trans-2-(Hydroxymethyl)cyclohexylamine | [1] |

| CAS Number | 5691-21-4 (for racemate or unspecified stereoisomer) | [1][3] |

| Molecular Formula | C₇H₁₅NO | [1][3] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | White to yellow solid or colorless to pale yellow liquid | [4] |

| Boiling Point | ~200 °C (estimated) | [4] |

| Density | ~0.95 g/cm³ (estimated) | [4] |

| Solubility | Soluble in water, methanol, and ethanol | [4] |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) | N/A |

| Stereochemistry | trans configuration at C1 and C2 | N/A |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific compound are not widely published. However, based on its molecular structure, a robust prediction of its key spectroscopic features can be made. These predictions are invaluable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets for the cyclohexyl ring protons between approximately 1.0 and 2.2 ppm. The protons on the carbons bearing the amine and hydroxymethyl groups (H-1 and H-2) would appear further downfield. The diastereotopic protons of the -CH₂OH group are expected to appear as a doublet of doublets around 3.4-3.7 ppm. The broad singlets corresponding to the -NH₂ and -OH protons are exchangeable and their chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum is expected to show seven distinct signals. The -CH₂OH carbon would be the most deshielded aliphatic carbon, appearing around 60-65 ppm. The carbons bonded to the nitrogen (C-2) and the hydroxymethyl group (C-1) would appear in the 50-60 ppm range. The remaining four cyclohexyl carbons would resonate upfield between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A moderate, typically sharper pair of bands (for the symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. This may overlap with the O-H band.

-

C-H Stretch: Multiple sharp bands just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the aliphatic C-H bonds.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of water (M-18), the loss of the hydroxymethyl radical (M-31), or cleavage of the cyclohexane ring.

Stereoselective Synthesis Protocol

The synthesis of trans-1,2-amino alcohols is most reliably achieved through the nucleophilic ring-opening of an epoxide. This approach ensures the desired trans stereochemistry via an Sₙ2 mechanism.

Core Principle: Ammonolysis of Cyclohexene Oxide

The reaction of cyclohexene oxide with an amine source, such as ammonia, proceeds via backside attack at one of the epoxide carbons. This inverts the stereochemistry at the point of attack, leading exclusively to the trans product. Using ammonia directly provides the target primary amine.

Caption: Synthesis workflow for racemic this compound.

Detailed Experimental Methodology

Causality: This protocol is designed for a laboratory scale and utilizes high temperature and pressure to overcome the activation energy for the ring-opening of the relatively unactivated epoxide by ammonia, a moderate nucleophile.

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with cyclohexene oxide (1.0 eq) and a significant excess of aqueous or liquid ammonia (10-20 eq). Expertise Insight: The large excess of ammonia is crucial to favor the desired reaction over potential side reactions, such as the dimerization of the product.

-

Reaction Execution: The autoclave is sealed and heated to approximately 250 °C. The internal pressure will rise significantly. The reaction is maintained at this temperature with vigorous stirring for 6-8 hours.[4]

-

Work-up and Isolation: After cooling to room temperature, the reactor is carefully vented. The excess ammonia is removed by evaporation. The resulting aqueous residue is basified (e.g., with NaOH) to ensure the product is in its free base form and then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield the racemic this compound.

Enantioselective Synthesis

To obtain enantiomerically pure material, two primary strategies are employed:

-

Chiral Resolution: The racemic mixture can be resolved using a chiral acid (e.g., tartaric acid or (S)-2-methoxyphenylacetic acid).[4] This forms diastereomeric salts that can be separated by fractional crystallization. Subsequent neutralization liberates the desired enantiopure amino alcohol.

-

Asymmetric Synthesis: A more elegant approach involves the asymmetric ring-opening of cyclohexene oxide catalyzed by a chiral catalyst system, though this often requires more specialized reagents.[5]

Applications in Asymmetric Synthesis and Drug Development

The true value of this compound lies in its application as a chiral scaffold. Its rigid 1,2-trans arrangement makes it an excellent precursor for C₂-symmetric and other chiral ligands used in asymmetric catalysis.

Role as a Chiral Ligand Precursor

This amino alcohol is structurally analogous to the well-known and highly effective chiral scaffold, trans-1,2-diaminocyclohexane (DACH).[6][7] Ligands derived from DACH are staples in asymmetric catalysis, used in reactions like the Jacobsen epoxidation and various hydrogenations.[7] By analogy, this compound can be derivatized to form a wide array of chiral ligands, such as Schiff bases (salen-type ligands), phosphinamides, or bidentate amino alcohol ligands.

Caption: Conceptual workflow of application in asymmetric catalysis.

These ligands coordinate with a metal center (e.g., Titanium, Ruthenium, Cobalt), creating a chiral environment.[5] When this chiral catalyst interacts with a prochiral substrate, it preferentially directs the reaction to form one enantiomer of the product over the other, leading to high enantiomeric excess (e.e.).

Relevance to Drug Development

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, appearing in numerous biologically active molecules.[8] The ability to synthesize enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. By providing a route to enantiopure intermediates, scaffolds like this compound are enabling building blocks in the synthesis of complex pharmaceutical agents.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational chiral building block whose utility stems from its rigid, bifunctional, and stereochemically defined structure. While detailed characterization data may not be as prevalent as for more complex molecules, its properties can be reliably predicted, and its synthesis is achievable through established chemical principles. Its primary value is realized upon its conversion into sophisticated chiral ligands and auxiliaries, making it a key enabler for advancements in asymmetric catalysis and the efficient, stereoselective synthesis of new chemical entities for the pharmaceutical and fine chemical industries.

References

-

Predicting boiling and melting points – Organic Chemistry: How to…. (2022). Retrieved from [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Mestrelab Research. Download NMR Predict. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Simamora, P., & Yalkowsky, S. H. (1994). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

NMRium. Predict - NMRium demo. Retrieved from [Link]

-

ResearchGate. trans‐1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Retrieved from [Link]

- Palmer, D. C., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?

-

Wikipedia. trans-1,2-Diaminocyclohexane. Retrieved from [Link]

- Yuste, F., et al. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196.

-

PubMed. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Retrieved from [Link]

-

ACS Publications. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Retrieved from [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

ResearchGate. Chemical structure of DACH – trans‐1,2‐diaminocyclohexane. Retrieved from [Link]

-

LookChem. (1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol. Retrieved from [Link]

-

Sci-Hub. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. ChemInform Abstract: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Retrieved from [Link]

-

NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

-

PubChem. 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

-

NIH. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Retrieved from [Link]

-

ResearchGate. ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Retrieved from [Link]

-

PubChem. (2-Aminocyclohexyl)methanol. Retrieved from [Link]

-

Chemsrc. (1-Aminocyclohexyl)methanol. Retrieved from [Link]

-

PubChem. ((1S,2S)-2-Aminocyclopentyl)methanol. Retrieved from [Link]

-

PubChem. (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

R Discovery. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]

-

NIH. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]

-

ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines. Retrieved from [Link]

-

Eindhoven University of Technology. Alternating ring-opening polymerization of cyclohexene oxide and anhydrides. Retrieved from [Link]

-

ResearchGate. Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Retrieved from [Link]

Sources

- 1. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 2. This compound | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 8. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of a Key Pharmaceutical Scaffold: A Technical Guide to the Characterization of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]

- 11. arcjournals.org [arcjournals.org]

- 12. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Scientist's-Guide-to-Sourcing-and-Qualifying-trans-2-Aminocyclohexyl-methanol-for-Drug-Discovery

Introduction: The-Strategic-Value-of-a-Chiral-Building-Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount.[1] Chiral amines and amino alcohols serve as fundamental building blocks for a vast array of biologically active molecules. Among these, trans-(2-Aminocyclohexyl)methanol has emerged as a particularly valuable intermediate. Its rigid cyclohexane scaffold, coupled with the trans stereochemical relationship between the amine and hydroxymethyl groups, provides a well-defined three-dimensional structure that is crucial for creating ligands, catalysts, and chiral auxiliaries used in asymmetric synthesis.

The successful integration of this reagent into a research or development program hinges on a reliable supply of high-purity material. Sourcing challenges, batch-to-batch variability, and the presence of critical impurities (such as the cis-isomer) can significantly impede progress, leading to failed reactions, costly delays, and ambiguous results. This guide provides an in-depth framework for researchers, chemists, and supply chain managers to navigate the commercial landscape, establish rigorous quality control protocols, and ensure the consistent performance of this compound in demanding applications.

Section 1: Core Molecular-Properties-and-Identifiers

A precise understanding of the molecule's fundamental properties is the first step in effective sourcing. Misidentification due to similar-sounding names or incorrect CAS numbers can lead to significant procurement errors.

Key Identifiers:

-

IUPAC Name: [(1R,2R)-2-aminocyclohexyl]methanol (for a specific enantiomer)[2]

-

Common Name: this compound

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to yellow solid | American Elements[6] |

| Molecular Weight | 129.2 g/mol | ChemUniverse, Santa Cruz Biotechnology[3][5] |

| Molecular Formula | C₇H₁₅NO | ChemUniverse, Santa Cruz Biotechnology[3][5] |

| Purity (Typical) | >95% | Acmec Biochemical, ChemUniverse[5][7] |

Note: Properties like melting and boiling points are not consistently reported by all suppliers and should be confirmed via a lot-specific Certificate of Analysis.

Section 2: The-Commercial-Supplier-Landscape

The market for this compound includes large, broad-catalog suppliers as well as smaller, specialized chemical producers. The choice of supplier often depends on the scale of the project, from initial research (milligrams to grams) to process development and pilot-scale synthesis (kilograms).

Key Considerations for Supplier Selection:

-

Purity Grades: Most suppliers offer a standard research grade of ~95-97% purity.[5][7][8] For applications in asymmetric catalysis or late-stage drug development, higher purity (e.g., >99%) may be required and could necessitate custom synthesis or re-purification.

-

Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as NMR or GC, and confirming the compound's identity. A Safety Data Sheet (SDS) is also mandatory.

-

Scale and Lead Time: Availability can range from in-stock research quantities (e.g., 250mg, 1g) with short lead times to bulk quantities that may require several weeks or months to produce.[5][9]

-

Form: While the free base is common, some suppliers may offer the hydrochloride salt form (CAS 28250-45-5), which can have different solubility and handling properties.[8]

Table 1: Representative Commercial Suppliers

| Supplier | Available Purity Grades | Typical Pack Sizes | Notes |

| American Elements | Offers standard and high-purity grades (up to 99.999%+)[6] | Research and bulk quantities[6] | Specializes in high-purity materials and can produce to customer specifications.[6] |

| Santa Cruz Biotechnology | Research grade | Not specified, inquire for details | Primarily for research use only, not for diagnostic or therapeutic use.[3] |

| ChemUniverse | 95%[5] | 250mg, 1g[5] | Provides clear pricing and lead times for small quantities.[5] |

| Ivy Fine Chemicals | Not specified, inquire for details | 250mg, 1g, Bulk[9] | Lists small quantities as in-stock with bulk options available upon request.[9] |

| Acmec Biochemical | 95%[7] | Inquire for details | Lists the product as part of its biochemical catalog.[7] |

Section 3: A-Framework-for-Incoming-Quality-Control-QC

Relying solely on a supplier's CoA is insufficient for critical applications. An independent, in-house QC process is a self-validating system that ensures the material's identity, purity, and suitability for its intended use. The primary concern is often the presence of the cis-isomer, which can have dramatically different effects in stereoselective reactions.

Protocol: Incoming Material Qualification Workflow

-

Documentation Review:

-

Cross-reference the received material's label with the purchase order and the supplier's CoA.

-

Verify the CAS number, lot number, and molecular formula.

-

Review the purity specification on the CoA and the analytical method used (e.g., ¹H NMR, GC).

-

-

Physical Inspection:

-

Visually inspect the material for uniform color and consistency. Note any discoloration or presence of foreign matter.

-

-

Analytical Verification (Minimum Recommended):

-

¹H NMR Spectroscopy: This is the most powerful tool for confirming the molecular structure. Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O). The resulting spectrum should be consistent with the structure of this compound. Pay close attention to the integration of key protons and the splitting patterns in the aliphatic region, which can help confirm the trans configuration.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of isomers, a chiral HPLC method is often necessary. This can separate the trans and cis isomers, providing a precise measurement of stereochemical purity.

-

Table 2: Recommended Analytical Techniques for QC

| Technique | Purpose | Expected Result / Specification |

| ¹H NMR | Structural confirmation and detection of gross organic impurities. | Spectrum matches the reference structure of this compound. Integrations are correct. |

| Chiral HPLC | Quantify the purity and determine the ratio of trans to cis isomers. | Purity >98% (application-dependent). cis-isomer <1%. |

| GC-MS | Identify volatile impurities and confirm molecular weight. | Major peak corresponds to the correct mass (129.2 m/z). |

| FT-IR | Confirm the presence of key functional groups (O-H, N-H, C-H). | Shows characteristic absorptions for amine and alcohol groups. |

Diagram: Workflow for Supplier Qualification and Incoming QC

Caption: A two-phase workflow for sourcing and qualifying critical reagents.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Hazards: According to GHS classifications, this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent slow degradation from atmospheric CO₂ and moisture.

Conclusion: A Foundation for Reproducible-Science

The commercial availability of this compound provides chemists with a powerful tool for innovation in drug discovery and asymmetric synthesis.[10] However, its effective use is directly tied to the quality of the starting material. By implementing a strategic sourcing process, understanding the supplier landscape, and executing a robust, in-house quality control protocol, researchers can mitigate risks associated with chemical purity. This diligence forms the foundation for reproducible experiments, reliable data, and the accelerated development of novel therapeutics. The synthesis and characterization of potential impurities are critical steps in ensuring the quality of active pharmaceutical ingredients.[11][12]

References

-

This compound | CAS 5691-21-4. American Elements.[Link]

-

This compound [P97758]. ChemUniverse.[Link]

-

(Trans-2-aminocyclohexyl)methanol hydrochloride, 97% Purity. Oakwood Chemical.[Link]

-

TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL [CAS: 5691-21-4]. Ivy Fine Chemicals.[Link]

-

This compound | C7H15NO | CID 2724655. PubChem.[Link]

-

This compound,95%. Acmec Biochemical.[Link]

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett.[Link]

-

trans-(4-Methylaminocyclohexyl)methanol | CAS 400898-77-3. Pharmaffiliates.[Link]

-

Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.[Link]

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate.[Link]

-

A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research.[Link]

-

Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI.[Link]

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. americanelements.com [americanelements.com]

- 7. 5691-21-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 8. calpaclab.com [calpaclab.com]

- 9. ivychem.com [ivychem.com]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR | MDPI [mdpi.com]

fundamental principles of asymmetric catalysis using amino alcohols

An In-depth Technical Guide on the Fundamental Principles of Asymmetric Catalysis Using Amino Alcohols

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core principles of asymmetric catalysis facilitated by amino alcohols, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies, practical applications, and the underlying logic that governs the design and execution of these powerful synthetic methodologies.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. The differential physiological responses to enantiomers of a drug molecule underscore the critical need for enantioselective synthetic methods. Asymmetric catalysis has emerged as the most elegant and efficient strategy to access enantiomerically pure compounds. Among the diverse array of catalysts, those derived from amino alcohols have proven to be exceptionally versatile and effective.

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. Their utility in asymmetric catalysis stems from their ability to form well-defined chiral environments around a metal center or to act as organocatalysts, thereby directing the stereochemical outcome of a reaction.

Mechanistic Underpinnings of Amino Alcohol-Mediated Asymmetric Catalysis

The efficacy of amino alcohols in asymmetric catalysis is rooted in their ability to form rigid, chiral scaffolds that effectively discriminate between the two prochiral faces of a substrate or a reagent. This is typically achieved through two primary modes of action: as chiral ligands for metal catalysts and as organocatalysts.

Amino Alcohols as Chiral Ligands in Metal Catalysis

In this role, amino alcohols coordinate to a metal center, creating a chiral Lewis acid catalyst. The bifunctional nature of amino alcohols allows them to form a chelate ring with the metal, which imparts conformational rigidity to the catalytic complex. This rigidity is crucial for creating a well-defined chiral pocket that directs the approach of the substrate.

A classic example is the use of β-amino alcohols in the enantioselective addition of organozinc reagents to aldehydes, a reaction pioneered by Noyori and Corey.

Experimental Protocol: Enantioselective Alkylation of Benzaldehyde using a Chiral Amino Alcohol Ligand

Objective: To synthesize a chiral secondary alcohol with high enantiomeric excess.

Materials:

-

(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (a derivative of an amino alcohol)

-

Diethylzinc (ZnEt₂)

-

Benzaldehyde

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the chiral amino alcohol ligand (1.2 mol%) in anhydrous toluene (5 mL) under an inert atmosphere (N₂ or Ar), add diethylzinc (1.2 equiv.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Cool the solution back to 0 °C and add benzaldehyde (1.0 equiv.) dropwise.

-

Allow the reaction to stir at 0 °C for 2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral alcohol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

The mechanism of this reaction involves the formation of a chiral zinc-amino alcohol complex. The aldehyde coordinates to the zinc center, and the ethyl group is delivered from the zinc to one of the enantiotopic faces of the aldehyde, dictated by the steric environment created by the chiral ligand.

Caption: Catalytic cycle of enantioselective alkylation.

Amino Alcohols as Organocatalysts

In the absence of a metal, amino alcohols can function as highly effective organocatalysts. The proline-catalyzed aldol reaction is a landmark example of this concept. Proline, a cyclic amino acid, can be considered a constrained amino alcohol derivative.

The catalytic cycle typically involves the formation of an enamine or an iminium ion intermediate. The chirality of the amino alcohol is then transferred to the product during the key bond-forming step.

Data Presentation: Comparison of Common Amino Alcohol Catalysts

| Catalyst/Ligand | Typical Reaction | Metal (if any) | Achievable e.e. (%) | Key Features |

| (1S,2R)-(-)-Norephedrine | Reduction of ketones | B, Ru, Rh | >95 | Readily available, versatile |

| Prolinol | Aldol, Michael additions | Organocatalyst | >99 | Forms stable enamines |

| Cinchona alkaloids | Dihydroxylation, Aminohydroxylation | Os, Ru | >98 | Privileged catalyst scaffold |

| TADDOLs | Diels-Alder, Carbonyl additions | Ti, Al | >95 | C₂-symmetric, highly effective |

Key Classes of Amino Alcohol Catalysts and Their Applications

The structural diversity of amino alcohols has led to the development of a wide range of catalysts with distinct applications.

β-Amino Alcohols

These are perhaps the most widely used class of amino alcohols in asymmetric catalysis. The 1,2-relationship between the amine and alcohol groups allows for the formation of stable 5-membered chelate rings with metal centers.

-

Applications:

-

Enantioselective addition of organometallic reagents to carbonyl compounds.

-

Asymmetric reduction of ketones.

-

Enantioselective epoxidation of allylic alcohols.

-

Prolinol and its Derivatives

The rigid pyrrolidine ring of prolinol makes it an excellent chiral scaffold.

-

Applications:

-

Organocatalytic aldol and Mannich reactions.

-

Asymmetric Michael additions.

-

Enantioselective α-functionalization of aldehydes and ketones.

-

Cinchona Alkaloids

These naturally occurring amino alcohols, such as quinine and quinidine, have found widespread use in a variety of asymmetric transformations, most notably the Sharpless asymmetric dihydroxylation.

-

Applications:

-

Asymmetric dihydroxylation and aminohydroxylation.

-

Phase-transfer catalysis.

-

Michael additions.

-

Logical Framework for Catalyst Selection and Optimization

The choice of an amino alcohol catalyst for a specific transformation is not arbitrary but is guided by a set of well-established principles.

Caption: Workflow for catalyst selection and optimization.

The process begins with a thorough analysis of the substrate to identify the key structural and electronic features that will influence the catalytic event. An initial screening of a diverse set of amino alcohol catalysts is then performed to identify promising candidates. This is followed by a systematic optimization of reaction parameters to maximize both yield and enantioselectivity. For challenging transformations, mechanistic studies can provide valuable insights for further catalyst design and improvement.

Conclusion: The Enduring Legacy and Future of Amino Alcohols in Asymmetric Catalysis

Amino alcohols represent a cornerstone of asymmetric catalysis, providing a robust and versatile platform for the synthesis of chiral molecules. Their ready availability from the chiral pool, modular nature, and tunable steric and electronic properties have cemented their importance in both academic research and industrial drug development. The principles outlined in this guide provide a foundational understanding for harnessing the full potential of these remarkable catalysts. Future developments will likely focus on the design of novel amino alcohol scaffolds with enhanced reactivity and selectivity, as well as their application in increasingly complex and challenging synthetic contexts.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

safety and handling precautions for trans-(2-Aminocyclohexyl)methanol

An In-Depth Technical Guide to the Safe Handling of trans-(2-Aminocyclohexyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 5691-21-4). As a bifunctional molecule incorporating both a primary amine and a primary alcohol, its reactivity profile necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring that laboratory personnel can not only follow protocols but also understand the principles that underpin them.

Core Hazard Profile: Understanding the Inherent Risks

The foundation of safe chemical handling is a thorough understanding of the substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific and significant warnings that must be respected.[1][2]

According to data aggregated by the European Chemicals Agency (ECHA), the compound presents three primary hazards:

-

H315: Causes skin irritation. [1][2] The basicity of the amino group and the overall chemical nature can disrupt the skin's lipid barrier, leading to irritation, redness, and discomfort upon contact.

-

H318: Causes serious eye damage. [1][2] This is the most severe hazard associated with the compound. Its corrosive nature can cause irreversible damage to the delicate tissues of the eye. The "Danger" signal word is primarily driven by this classification.

-

H335: May cause respiratory irritation. [1][2] If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

These classifications dictate the minimum safety standards required for handling and are summarized in the table below.

Table 1: GHS Hazard Identification for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage, Cat. 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[1][2] |

| STOT SE, Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory. The principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that reduce or eliminate exposure to hazardous materials.

-

Chemical Fume Hood: All weighing and handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood. This is a direct countermeasure to the respiratory irritation hazard (H335), ensuring that any dust or vapors are effectively captured and exhausted from the laboratory environment.[3]

-

Emergency Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within the laboratory. The critical nature of the H318 "Causes serious eye damage" classification makes immediate access to an eyewash station non-negotiable.[3]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential even when engineering controls are in place. The selection of PPE must directly address the specific hazards of the chemical.

Table 2: Required PPE for Handling this compound

| Protection Type | Specification | Rationale & Best Practices |

| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standard.[4] | Protects against splashes and airborne particles. The risk of serious, irreversible eye damage (H318) makes standard safety glasses insufficient. Goggles provide a complete seal around the eyes. |

| Skin | Nitrile rubber gloves.[4] | Provides a chemical-resistant barrier to prevent skin irritation (H315). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[5] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from accidental spills. |

| Respiratory | Generally not required with adequate ventilation (fume hood).[4] | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator may be necessary.[3][4] |

Standard Operating Protocol: Safe Handling & Storage Workflow

Adherence to a standardized workflow minimizes variability and the potential for error. The following protocol outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology

-

Preparation:

-

Handling:

-

Storage:

-

Keep the container tightly closed when not in use to prevent potential contamination or reaction with atmospheric components.[6][8]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]

-

The material is a solid and should be stored at refrigerator temperatures as recommended.

-

-

Waste Disposal:

-

All waste, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Never dispose of this compound or its waste down the drain.[10] Disposal must be handled by a licensed waste contractor in accordance with all local, state, and federal regulations.[7]

-

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

-

Eye Contact: This is the most critical exposure route. Immediately flush the eyes with a gentle but steady stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. [11]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention regardless of the perceived severity. [11]* Skin Contact: Promptly wash the contaminated skin with plenty of soap and water. [12]Remove any contaminated clothing. [12]If skin irritation develops or persists, seek medical advice. [3]* Inhalation: Move the exposed individual to fresh air at once. [12][13]Keep them warm and at rest. If breathing becomes difficult, administer oxygen if you are trained to do so and seek medical attention as soon as possible. [12]* Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water and seek immediate medical attention. [7][9]

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control: Eliminate all ignition sources. [6][15]3. Contain: For a small spill, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite. [3]4. Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. [16]5. Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department. For large spills, evacuate the area and contact emergency personnel immediately. [10]

References

- 1. This compound | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Aminocyclohexyl)methanol | C7H15NO | CID 544863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. cabrillo.edu [cabrillo.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. methanex.com [methanex.com]

- 8. carlroth.com [carlroth.com]

- 9. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 10. ehs.com [ehs.com]

- 11. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]

- 14. First Aid - Chemical Poisoning [moh.gov.sa]

- 15. kochmethanol.com [kochmethanol.com]

- 16. methanex.com [methanex.com]

literature review of trans-(2-Aminocyclohexyl)methanol applications

An In-depth Technical Guide to the Applications of trans-(2-Aminocyclohexyl)methanol

As a cornerstone in modern asymmetric synthesis, this compound and its closely related derivatives serve as powerful tools for researchers and drug development professionals. This guide provides an in-depth exploration of its synthesis, core applications as a chiral ligand and auxiliary, and its role in the construction of complex, stereochemically-defined molecules. We will delve into the mechanistic underpinnings of its utility and provide practical, field-proven protocols.

Introduction to a Versatile Chiral Scaffold

This compound is an organic compound featuring a cyclohexane ring with an amino group and a hydroxymethyl group in a trans relative stereochemistry.[1][2][3][4] This specific arrangement of functional groups on a rigid cyclic backbone makes it a privileged chiral building block. The presence of two distinct coordinating groups—a primary amine and a primary alcohol—allows for selective derivatization and its use in constructing a vast array of chiral ligands and auxiliaries that are pivotal in asymmetric catalysis.

The enantiomerically pure forms of this compound are particularly valuable, providing the chiral information necessary to control the stereochemical outcome of chemical reactions, leading to the selective synthesis of one enantiomer of a target molecule. This control is paramount in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

Synthesis and Resolution

The practical application of any chiral building block begins with its efficient synthesis and resolution into single enantiomers. A common synthetic route to the racemic mixture involves the ring-opening of cyclohexene oxide with an amine source, such as aqueous methylamine, to produce trans-2-(methylamino)cyclohexanol.[5] Further synthetic manipulations can then yield the target compound.

Obtaining the compound in its enantiomerically pure form is crucial. This is often achieved through resolution techniques, which can involve forming diastereomeric salts with a chiral acid or through enzymatic methods that selectively react with one enantiomer, allowing for their separation.[6]

Core Application: A Ligand for Asymmetric Catalysis

The most prominent application of this compound and its parent structure, trans-1,2-diaminocyclohexane (DACH), is in the design of chiral ligands for transition metal-catalyzed asymmetric reactions.[7][8][9] The two heteroatom functionalities serve as excellent coordination points for metals like Ruthenium, Rhodium, Manganese, and Iron, creating a well-defined chiral environment around the metallic center.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[10] This technique avoids the need for high-pressure hydrogen gas, instead using readily available hydrogen donors like formic acid or isopropanol.[11][12]

Ligands derived from the DACH scaffold are exceptionally effective in this transformation. For instance, monosulfonated diamine ligands, when complexed with Rh(III)Cp* or Ru(II), form highly active and enantioselective catalysts for the ATH of aromatic ketones.[11][13]

// Explanatory Text caption [label="Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.", shape=plaintext, fontsize=9]; } END_DOT Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand (e.g., (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) are dissolved in an anhydrous solvent like isopropanol. The mixture is stirred at a specified temperature (e.g., 80°C) for approximately 1 hour to form the active catalyst.

-

Reaction Setup: In a separate flask, the substrate (acetophenone) is dissolved in the hydrogen source (a mixture of formic acid and triethylamine, typically 5:2 azeotrope, or isopropanol with a base).

-

Hydrogenation: The pre-formed catalyst solution is added to the substrate solution. The reaction is stirred at a controlled temperature (e.g., 25-40°C) and monitored by TLC or GC until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol (1-phenylethanol) is purified by column chromatography.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Table 1: Performance of DACH-derived Catalysts in Asymmetric Hydrogenation

| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |

| Acetophenone | (R,R)-TsDPEN-Ru(II) | HCOOH/NEt₃ | >99 | 93 (R) | [11][13] |

| Substituted Acetophenones | Mn(I)-PNNP Ligand | H₂ (gas) | Good | up to 85 | [14][15] |

| Prochiral Imines | (S,S)-TsDPEN-Ru(II) | HCOOH/NEt₃ | High | High | [11][16] |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt₃ | 41-87 | >99 | [12] |

Asymmetric Epoxidation and Other Oxidations

The DACH scaffold is famously employed in the Jacobsen-Katsuki epoxidation.[17] Chiral salen ligands, prepared by condensing a DACH derivative with salicylaldehyde derivatives, form stable complexes with Manganese(III). These complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, using common oxidants like bleach (NaOCl). The bulky groups on the salen ligand effectively shield one face of the olefin, directing the oxidant to the other face and ensuring high enantioselectivity.[17]

C-C and C-N Bond Forming Reactions

Derivatives such as trans-N,N′-dimethyl-1,2-cyclohexanediamine serve as effective ligands in copper-catalyzed C-N coupling reactions.[5][18] These systems are used for the N-arylation of amines, pyridones, and indoles, demonstrating the versatility of the DACH core in constructing different types of chemical bonds.[5][18]

Core Application: A Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction.[19] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[19] While this compound itself can be used, the closely related and well-studied trans-2-phenylcyclohexanol serves as an excellent model for this application.[19][20]

The auxiliary is typically converted into an ester or amide with the substrate. The bulky cyclohexane ring then blocks one face of the reactive center (e.g., an enolate or a dienophile), forcing the incoming reagent to attack from the less sterically hindered face. This strategy has been successfully applied to control the stereochemistry of alkylations, aldol reactions, and cycloadditions.[19]

// Nodes Start [label="Achiral Substrate +\nChiral Auxiliary (Aux)"]; Attach [label="Substrate-Aux\n(Diastereomerically Pure)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; React [label="Diastereoselective\nReaction\n(+ Reagent)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Attached [label="Product-Aux\n(Single Diastereomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleave [label="Cleavage of Auxiliary"]; Final_Product [label="Enantiopure Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recover [label="Recovered\nAuxiliary (Aux)", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Attach [label="Attachment"]; Attach -> React; React -> Product_Attached; Product_Attached -> Cleave; Cleave -> Final_Product; Cleave -> Recover [style=dashed, label="Recovery"]; } END_DOT Caption: General workflow for synthesis using a chiral auxiliary.

Role in Asymmetric Organocatalysis

Beyond metal catalysis, the DACH backbone is a privileged scaffold for organocatalysts—small, chiral organic molecules that catalyze reactions without a metal center.[21][22] Bifunctional catalysts, which contain both a Lewis/Brønsted base (like the amino group) and a Lewis/Brønsted acid or hydrogen-bond donor, are particularly effective.

DACH derivatives have been incorporated into highly successful thiourea and squaramide catalysts.[8][23] In these systems, the amine group activates the nucleophile while the thiourea or squaramide moiety activates the electrophile through hydrogen bonding, bringing the two reactants together in a highly organized, chiral transition state. This "dual activation" leads to excellent enantioselectivity in reactions like Michael additions.[8][23]

Conclusion

This compound and its parent diamine scaffold represent one of the most successful and versatile platforms in asymmetric synthesis. Its rigid stereochemistry and readily derivatizable functional groups have enabled the development of powerful catalysts and auxiliaries that provide exquisite stereochemical control over a wide range of chemical transformations. From metal-mediated hydrogenations and oxidations to organocatalytic C-C bond formations, this humble building block has had an immense impact, empowering chemists to synthesize complex chiral molecules, particularly pharmaceuticals and other biologically active compounds, with precision and efficiency.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kanto.co.jp [kanto.co.jp]

- 12. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 18. 反-N,N′-二甲基环己烷-1,2-二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 20. chimia.ch [chimia.ch]

- 21. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Theoretical Calculation of trans-(2-Aminocyclohexyl)methanol Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application

trans-(2-Aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its structure, featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans-1,2 configuration, allows it to serve as a valuable chiral building block and ligand. The molecule's conformational flexibility, governed by the cyclohexane chair flips and the orientation of its functional groups, dictates its reactivity, binding affinity, and overall utility.

Theoretical calculations, grounded in quantum chemistry, provide a powerful lens to investigate the properties of this compound at an atomic level. By simulating its behavior in silico, we can predict and understand its stable conformations, spectroscopic signatures (IR and NMR), and thermodynamic properties without the need for extensive empirical screening. This guide offers an in-depth overview of the computational methodologies employed to elucidate these characteristics, providing both the theoretical basis and a practical workflow for researchers. A key focus will be on the critical role of intramolecular hydrogen bonding, which significantly influences the molecule's conformational preferences and properties.[1]

Core Computational Methodology: The DFT Approach

For molecules of this size and complexity, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource efficiency.[2]

2.1. The Choice of Functional and Basis Set

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Why B3LYP? This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electron correlation effects. It has a long and successful track record for calculating the geometries and properties of a vast range of organic molecules, making it a reliable and well-benchmarked choice.[3][4][5] For systems like this compound, B3LYP accurately models covalent bonding and provides reasonable estimates of thermochemical data.

-

-

Basis Set: 6-31G(d)

-